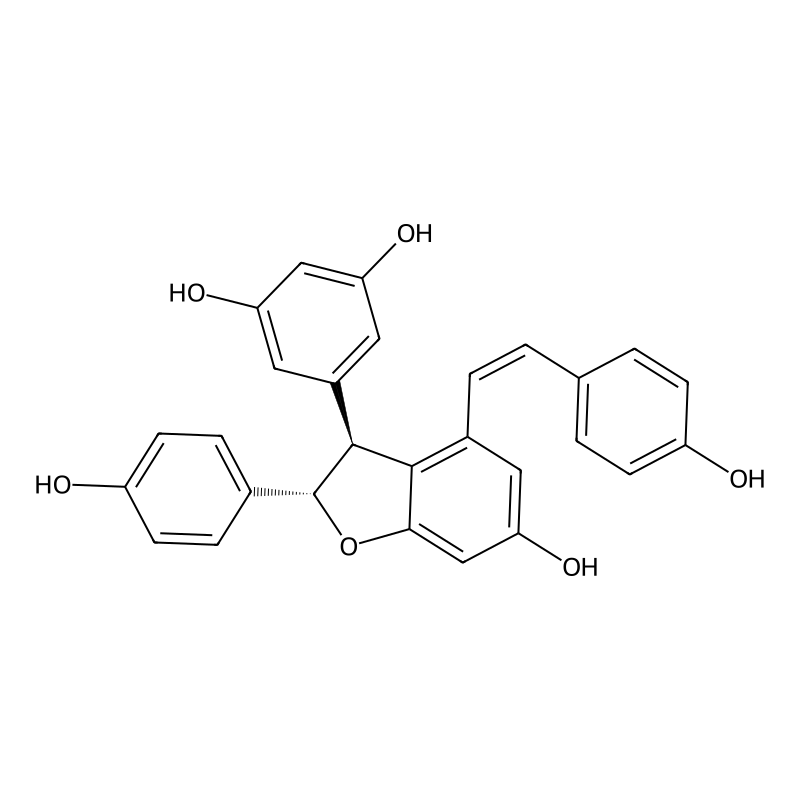

(+)-cis-epsilon-Viniferin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(+)-cis-epsilon-Viniferin is a naturally occurring stilbene compound derived from the dimerization of resveratrol, which is predominantly found in grapevines and red wine. This compound possesses a unique molecular structure characterized by a cis configuration at the C-7/C-8 double bond, distinguishing it from its trans counterpart, trans-epsilon-viniferin. The chemical formula for (+)-cis-epsilon-Viniferin is C₁₄H₁₄O₄, and it exhibits significant structural similarities to other stilbenes, particularly in its aromatic rings and hydroxyl groups.

The formation of (+)-cis-epsilon-Viniferin primarily occurs through light-induced dimerization of resveratrol or via photoisomerization of trans-epsilon-viniferin. This process involves the coupling of two resveratrol molecules, where the reaction pathway can be influenced by factors such as light exposure and temperature. The stability of (+)-cis-epsilon-Viniferin is notably low, leading to rapid decomposition under elevated temperatures, which necessitates careful handling during synthesis and storage .

(+)-cis-epsilon-Viniferin exhibits a range of biological activities that contribute to its potential therapeutic applications:

- Antioxidant Properties: It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. Studies indicate that (+)-cis-epsilon-Viniferin may be more potent than its analogs in radical scavenging activity .

- Anti-inflammatory Effects: The compound can inhibit various inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

- Metabolic Benefits: Research has demonstrated that (+)-cis-epsilon-Viniferin can reduce fat accumulation and improve metabolic health markers, particularly in obesity-related conditions .

The synthesis of (+)-cis-epsilon-Viniferin can be achieved through several methods:

- Light-Induced Dimerization: This method involves exposing resveratrol to UV light, which facilitates the dimerization process.

- Chemical Synthesis: Various synthetic routes can be employed to produce (+)-cis-epsilon-Viniferin from simpler precursors, although these methods may require multiple steps and specific reagents.

- Extraction from Natural Sources: Isolation from plant materials such as grape skins or seeds is also a viable method, although yields may vary based on extraction techniques used (e.g., maceration vs. Soxhlet extraction) .

The applications of (+)-cis-epsilon-Viniferin are diverse and include:

- Nutraceuticals: Due to its health benefits, it is often included in dietary supplements aimed at promoting cardiovascular health and metabolic function.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare formulations designed to protect against skin aging.

- Pharmaceuticals: Ongoing research explores its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders .

Interaction studies have revealed that (+)-cis-epsilon-Viniferin can modulate various biological pathways. For instance:

- It has been shown to enhance the activity of antioxidant enzymes like catalase and glutathione peroxidase, which play critical roles in cellular defense against oxidative damage .

- Additionally, studies indicate that it may inhibit angiotensin-converting enzyme activity, suggesting potential benefits in managing blood pressure .

Several compounds exhibit structural and functional similarities to (+)-cis-epsilon-Viniferin. Here are some notable comparisons:

| Compound | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Resveratrol | Stilbene | Antioxidant, anti-inflammatory | Found abundantly in grapes; precursor to viniferins |

| Trans-epsilon-Viniferin | Stilbene | Similar antioxidant properties | More stable than cis form; differs in double bond configuration |

| Delta-viniferin | Stilbene | Antioxidant, potential anti-cancer effects | Exhibits different radical scavenging mechanisms |

Unlike its analogs, (+)-cis-epsilon-Viniferin's unique cis configuration contributes to its distinct biological activities and reactivity profiles. Its lower stability compared to trans-epsilon-viniferin highlights the importance of structural nuances in determining chemical behavior and therapeutic potential.

(+)-cis-epsilon-Viniferin is a naturally occurring stilbenoid compound with the molecular formula C₂₈H₂₂O₆ [1] [2] [3]. This resveratrol dimer exhibits distinctive physical and chemical properties that characterize its structural identity and behavior under various conditions.

Physical Constants and Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₂₂O₆ | [1] [2] [3] |

| Molecular Weight (g/mol) | 454.47 | [1] [2] [3] |

| Exact Mass (Da) | 454.141638 | [1] [2] |

| Monoisotopic Mass (Da) | 454.141638436 | [4] |

| CAS Registry Number | Not specifically assigned | [5] [3] |

| Melting Point (°C) | Approximately 157 (decomposition) | [6] [7] |

| Density (g/cm³) | 1.45 ± 0.06 (predicted) | [8] [9] |

| Boiling Point (°C) | 694.8 ± 55.0 (predicted) | [10] [9] |

| Flash Point (°C) | 374.0 ± 31.5 (predicted) | [10] [9] |

| Solubility in Water | Sparingly soluble | [10] [7] |

| Solubility in Methanol | Soluble | [6] [7] |

| LogP (calculated) | 4.52-5.65 | [4] [9] |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 2.3 | [9] |

| Appearance | Off-white to pale yellow crystalline powder | [6] [7] |

| Storage Temperature (°C) | -20 | [6] [7] |

| Optical Rotation | Dextrorotatory (+) | [5] [3] |

| PSA (Polar Surface Area) (Ų) | 110.38 | [4] |

| Hydrogen Bond Donors | 5 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Rotatable Bonds | 4 | [4] |

The compound demonstrates poor water solubility but good solubility in organic solvents such as methanol [6] [7]. The melting point occurs at approximately 157°C with decomposition, indicating thermal instability at elevated temperatures [6] [7]. The calculated LogP values ranging from 4.52 to 5.65 suggest significant lipophilicity, which is characteristic of stilbenoid compounds [4] [9].

Stereochemical Characteristics and Isomeric Forms

(+)-cis-epsilon-Viniferin possesses two stereogenic centers at positions 2 and 3 of the dihydrobenzofuran ring system, resulting in (2S,3S) absolute configuration [5] [3]. The compound exhibits cis stereochemistry across the central double bond, distinguishing it from the trans isomers [11].

Stereoisomeric Forms of Epsilon-Viniferin

| Stereoisomer | Stereochemistry | Double Bond Configuration | Optical Rotation | PubChem CID |

|---|---|---|---|---|

| (+)-cis-epsilon-viniferin (2S,3S) | (2S,3S)-configuration | Z (cis) | Dextrorotatory (+) | 9911790 |

| (-)-cis-epsilon-viniferin (2R,3R) | (2R,3R)-configuration | Z (cis) | Levorotatory (-) | Not assigned |

| (+)-trans-epsilon-viniferin (2S,3S) | (2S,3S)-configuration | E (trans) | Dextrorotatory (+) | 5315233 |

| (-)-trans-epsilon-viniferin (2R,3R) | (2R,3R)-configuration | E (trans) | Levorotatory (-) | 5281728 |

The stereochemical complexity of epsilon-viniferin arises from the presence of two chiral centers in the dihydrobenzofuran moiety and the geometric isomerism of the stilbene double bond [11]. The cis configuration refers to the orientation of the two hydrogen atoms on the saturated ring system, which are positioned on the same side of the molecular plane [11]. This stereochemical arrangement significantly influences the compound's three-dimensional structure and subsequent biological properties [12].

The compound is obtained through cyclodimerization of cis-resveratrol, which explains its stereochemical relationship to the parent monomer [3]. The absolute configuration has been determined through vibrational circular dichroism spectroscopy combined with density functional theory calculations [12]. Recent studies have established that grapevine cultivars can produce quasi-enantiopure forms of these stereoisomers, with Cabernet Sauvignon yielding predominantly the (+)-(7aS,8aS) configuration [12].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profile

The Nuclear Magnetic Resonance spectroscopic profile of (+)-cis-epsilon-viniferin reveals characteristic signals that reflect its complex molecular architecture. The compound exhibits distinct patterns in both proton and carbon-13 Nuclear Magnetic Resonance spectra that facilitate structural identification and stereochemical assignment [11].

The proton Nuclear Magnetic Resonance spectrum displays signals characteristic of the dihydrobenzofuran ring system, with key resonances appearing in the aromatic region between 6.0 and 7.5 parts per million [13]. The presence of multiple hydroxyl groups contributes to signals in the phenolic region, typically observed around 6.3-6.7 parts per million with coupling constants of approximately 2 Hz, indicative of meta-coupled aromatic protons [13]. The cis double bond configuration produces characteristic vinyl proton signals that differ from those observed in trans isomers [11].

Carbon-13 Nuclear Magnetic Resonance data for epsilon-viniferin demonstrates the presence of 28 carbon atoms arranged in the stilbenoid framework [14] [15]. The spectra recorded in acetone-d6 solvent reveal distinct chemical shift patterns for aromatic carbons, with quaternary carbons appearing in characteristic regions reflecting the benzofuran core structure [14] [15]. The stereochemical centers at positions 2 and 3 of the dihydrobenzofuran ring contribute to specific chemical shift patterns that distinguish cis from trans isomers [11].

Mass Spectrometry Signatures

Mass spectrometry analysis of (+)-cis-epsilon-viniferin provides definitive molecular weight confirmation and characteristic fragmentation patterns essential for structural identification [1] [16] [17].

Mass Spectrometry Fragmentation Pattern

| Ion Type | m/z | Relative Intensity (%) | Proposed Structure/Loss |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | 455.1487 | 100 | Molecular ion |

| Base Peak | 215.0701 | 93.4 | Phenolic fragment |

| Fragment Ion 1 | 455.1487 | 65.3 | Molecular ion |

| Fragment Ion 2 | 349.1064 | 32.4 | Loss of phenolic unit |

| Fragment Ion 3 | 199.0748 | 33.5 | Phenolic cleavage |

| Fragment Ion 4 | 107.0489 | 100 | Hydroxybenzyl cation |

| Fragment Ion 5 | 361.1086 | 15 | Complex rearrangement |

The molecular ion peak appears at m/z 455.1487 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [1] [16]. The base peak at m/z 215.0701 represents a major phenolic fragment resulting from cleavage of the stilbenoid backbone [1]. Additional significant fragments include ions at m/z 349.1064 and m/z 199.0748, which arise from characteristic losses of phenolic units and subsequent rearrangements [1].

The fragmentation pattern is consistent with the expected behavior of stilbenoid dimers under mass spectrometry conditions [16] [17]. The presence of the hydroxybenzyl cation at m/z 107.0489 is particularly diagnostic for resveratrol-derived compounds [1]. These fragmentation signatures provide reliable markers for identification and quantification in complex matrices [16] [17].

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption characteristics of (+)-cis-epsilon-viniferin reflect its extended conjugated system and phenolic chromophores [11]. Stilbenoid compounds typically exhibit strong absorption in the ultraviolet region due to π-π* transitions within the conjugated framework [18].

The compound demonstrates characteristic absorption maxima that are influenced by the cis configuration of the central double bond [11]. These spectral features differ from those observed in trans-epsilon-viniferin, providing a means for isomeric differentiation [11]. The presence of multiple phenolic hydroxyl groups contributes to the overall absorption profile and influences the electronic transitions [18].

The ultraviolet-visible spectrum serves as a valuable tool for monitoring the compound during isolation and purification procedures [19] [20]. The absorption characteristics also provide insight into the electronic structure and potential photochemical behavior of the molecule [11].

Comparative Analysis with Other Viniferin Isomers

The viniferin family encompasses several structurally related isomers that differ in their coupling patterns and stereochemical arrangements [11] [18]. Delta-viniferin represents an alternative coupling mode between resveratrol units, resulting in different regioisomeric connectivity compared to epsilon-viniferin [11] [21]. Alpha-viniferin constitutes a trimeric stilbenoid formed through further oligomerization processes [11] [22].

Computational studies have revealed that delta-viniferin exhibits superior antioxidant activity compared to epsilon-viniferin, demonstrating how structural variations influence biological properties [23]. The different coupling patterns between resveratrol units result in distinct three-dimensional conformations that affect molecular interactions and stability [11].

The stereochemical diversity within the epsilon-viniferin series itself provides additional complexity, with four possible stereoisomers arising from the two chiral centers and geometric isomerism [11] [12]. Trans-epsilon-viniferin isomers generally demonstrate different biological activities compared to their cis counterparts, highlighting the importance of stereochemical considerations [12] [24].

Recent investigations using vibrational circular dichroism spectroscopy have enabled precise assignment of absolute configurations for viniferin stereoisomers [12]. These studies revealed that different grapevine cultivars produce varying ratios of stereoisomers, with some yielding nearly enantiopure compounds [12]. The (+)-(7aS,8aS)-trans-epsilon-viniferin configuration has been identified as particularly bioactive in anti-inflammatory assays [12].

Structural Elucidation History

The structural elucidation of viniferin compounds began with the pioneering work of Langcake and Pryce, who first isolated epsilon-viniferin from vine leaves of Vitis vinifera infected with Botrytis cinerea [25]. This initial discovery established the foundation for understanding resveratrol dimerization products in plant defense mechanisms [25].

The term "viniferin" has evolved to encompass various resveratrol oligomers, though this nomenclature can be confusing as delta-, epsilon-, and omega-viniferin represent dimers, while alpha-viniferin is a trimer [25]. The structural determination of these compounds relied heavily on Nuclear Magnetic Resonance spectroscopy and mass spectrometry techniques [19] [13] [20].

Early structural characterization focused on identifying the regioisomeric coupling patterns between resveratrol units [13] [20]. The recognition of stereochemical complexity came later, as improved analytical techniques enabled differentiation between cis and trans isomers and determination of absolute configurations [12]. The development of two-dimensional Nuclear Magnetic Resonance methods and computational approaches significantly advanced structural assignments [11].

The isolation and characterization of viniferin compounds from various plant sources, including Dipterocarpaceae species, expanded understanding of their distribution and structural diversity [19] [13] [20]. These studies revealed that oligostilbene formation occurs through phenolic oxidative coupling reactions at multiple active sites, resulting in complex mixtures of regioisomers and stereoisomers [13] [20].

Plant Species Sources

The natural occurrence of (+)-cis-epsilon-Viniferin demonstrates a distinctive distribution pattern across diverse plant families, with particular concentration in specific genera known for their stilbene production capabilities.

Paeonia suffruticosa

Paeonia suffruticosa, commonly known as the tree peony, represents one of the most significant sources of (+)-cis-epsilon-Viniferin among the Paeoniaceae family [1]. This species, native to China and widely cultivated for ornamental and medicinal purposes, accumulates substantial quantities of both cis-epsilon-viniferin and trans-epsilon-viniferin in its seeds [1]. Research has demonstrated that the seeds of Paeonia suffruticosa contain a complex mixture of oligostilbenes, with epsilon-viniferin serving as one of the major bioactive compounds [1]. The compound has been isolated alongside other stilbenes including trans-resveratrol, gnetin H, and various suffruticosols, indicating the species' remarkable capacity for stilbene biosynthesis [1]. Nuclear magnetic resonance spectroscopy studies have confirmed the structural identity of these compounds, establishing Paeonia suffruticosa as a reliable source for natural epsilon-viniferin extraction [1]. The presence of both stereoisomeric forms of epsilon-viniferin in this species suggests sophisticated enzymatic mechanisms governing stilbene cyclization and stereochemical control [1].

Cotylelobium melanoxylon

Cotylelobium melanoxylon, a member of the Dipterocarpaceae family, has emerged as a significant source of (+)-cis-epsilon-Viniferin, particularly within Southeast Asian flora [2]. This tree species, widely distributed across Thailand, Malaysia, and neighboring regions, demonstrates substantial accumulation of epsilon-viniferin in both its wood and bark tissues [2]. The methanolic extracts from Cotylelobium melanoxylon have yielded both cis-(+)-epsilon-viniferin and (+)-epsilon-viniferin, confirming the species' capacity to produce multiple stereoisomeric forms of this stilbene dimer [2]. Research investigating the antidiabetic properties of this species has revealed that epsilon-viniferin, along with other stilbene compounds such as melanoxylin A and various vaticanols, contributes significantly to the plant's bioactive profile [2]. The concentration of epsilon-viniferin in Cotylelobium melanoxylon varies depending on the tissue type, with bark extracts generally showing higher concentrations compared to wood extracts [2]. Traditional medicinal applications of this species in Southeast Asian medicine systems correlate with its rich stilbene content, particularly epsilon-viniferin concentrations [2].

Vitis Species and Cultivars

The Vitaceae family, particularly the genus Vitis, represents the most extensively studied and economically important source of epsilon-viniferin [3] [4] [5]. Vitis vinifera, the common grape vine, serves as the primary commercial source of this compound, with epsilon-viniferin being present in multiple plant tissues including roots, stems, canes, leaves, and buds [4] [5]. The distribution of epsilon-viniferin within grapevine tissues follows a distinctive pattern, with woody tissues generally containing higher concentrations compared to green vegetative parts [5] [6].

Quantitative analyses of various Vitis vinifera cultivars have revealed significant varietal differences in epsilon-viniferin accumulation [7]. Georgian wine grape varieties demonstrate notable variation, with Saperavi containing 0.67 mg/100g in grape skins, Aleksandrouli showing 0.57 mg/100g, and Cabernet Sauvignon containing 0.40 mg/100g [7]. These variations reflect genetic differences in stilbene biosynthetic capacity among cultivars, as well as environmental influences on compound accumulation [7].

Beyond Vitis vinifera, other Vitis species contribute to the natural epsilon-viniferin pool [4]. Vitis amurensis, an Asian grape species, accumulates both cis-epsilon-viniferin and trans-epsilon-viniferin in leaves, petioles, berry skins, and seeds [4]. Vitis coignetiae, another Oriental medicinal plant, has been identified as a source of epsilon-viniferin [3]. Vitis thunbergii produces epsilon-viniferin primarily in root tissues [4], while Vitis rotundifolia demonstrates epsilon-viniferin accumulation in hairy root cultures [4].

The woody tissues of grapevines show particularly high epsilon-viniferin concentrations, with winter buds of Merlot cultivar reaching up to 2265 mg/kg dry weight, representing the highest recorded natural concentrations [6]. In contrast, seeds typically contain the lowest concentrations, with Merlot seeds showing only 3.15 mg/kg dry weight [6]. This tissue-specific distribution pattern reflects the compound's role in plant defense mechanisms and seasonal metabolic cycling [6].

Tissue Localization and Distribution

The tissue-specific localization of (+)-cis-epsilon-Viniferin within plant systems reveals complex patterns that reflect both the compound's biosynthetic pathways and its functional roles in plant physiology [8] [6] [9]. Understanding these distribution patterns provides crucial insights into the compound's biological significance and optimal extraction strategies.

In grapevine systems, epsilon-viniferin demonstrates pronounced tissue specificity, with woody tissues consistently showing higher concentrations compared to herbaceous parts [6]. Winter buds represent the most concentrated source, containing up to 2265 mg/kg dry weight in Merlot cultivar [6]. This exceptionally high concentration in dormant buds suggests the compound's involvement in winter hardiness and protection against environmental stresses during the dormant period [6]. The concentration gradient from buds to other tissues follows a distinct pattern: buds > mature cane internodes > roots > green vegetative parts [6].

Cane tissues exhibit substantial epsilon-viniferin accumulation, particularly in one-year-old wood [8] [10]. Research on various Vitis vinifera cultivars including Hibernal, Malverina, Kolor, Fioletovij Augustovskij, Grüner Veltliner, and Blaufränkisch has demonstrated that cane epsilon-viniferin content varies significantly with sample preparation methods [10]. Room temperature drying of cane samples results in higher stilbene content compared to lyophilization, indicating continued biosynthetic activity post-harvest [10].

Root systems demonstrate considerable epsilon-viniferin accumulation, with concentrations varying among different root types and developmental stages [6]. The compound's presence in root tissues correlates with the plant's defense mechanisms against soil-borne pathogens and environmental stresses [6]. Hairy root cultures of various Vitis species have proven particularly useful for studying epsilon-viniferin biosynthesis under controlled conditions [4].

Leaf tissues show dynamic epsilon-viniferin accumulation patterns that respond rapidly to environmental stimuli [8] [9]. Under normal growing conditions, mature leaves contain relatively low baseline concentrations of epsilon-viniferin [8]. However, exposure to ultraviolet radiation or wounding stress can dramatically increase leaf epsilon-viniferin content within 24-72 hours [8] [9]. The maximum stilbene production in UV-treated leaves typically occurs 48 hours post-exposure [8].

Berry tissues demonstrate complex temporal and spatial distribution patterns for epsilon-viniferin [8] [6]. Grape skins generally contain higher concentrations compared to flesh and seeds [7]. The concentration in skins varies significantly among cultivars and growing conditions, ranging from 0.40 to 0.67 mg/100g in Georgian varieties [7]. Seeds typically show the lowest epsilon-viniferin concentrations among berry components, reflecting the compound's primary localization in protective outer tissues [6].

Cellular localization studies suggest that epsilon-viniferin accumulates primarily in epidermal and subepidermal cell layers, consistent with its role as a protective phytoalexin [9]. The compound's distribution within individual cells appears to favor cell wall and vacuolar compartments, facilitating rapid mobilization during stress responses [9].

Seasonal variations in tissue distribution reflect the compound's involvement in plant developmental processes [6]. Spring growth periods show increased epsilon-viniferin synthesis in actively growing tissues, while dormant periods maintain high concentrations in storage tissues such as buds and mature wood [6].

Quantitative Analysis in Natural Sources

Quantitative determination of (+)-cis-epsilon-Viniferin in natural sources requires sophisticated analytical methodologies capable of distinguishing between stereoisomeric forms and accurately measuring compound concentrations across diverse plant matrices [11] [10] [12] [7]. The quantitative profile of epsilon-viniferin varies dramatically among species, cultivars, tissues, and environmental conditions.

High-Performance Liquid Chromatography (HPLC) methodologies represent the primary analytical approach for epsilon-viniferin quantification [7]. Georgian studies analyzing ten color grape varieties using HPLC have established baseline concentration ranges for epsilon-viniferin in grape skins [7]. Among the analyzed varieties, Saperavi demonstrated the highest skin concentration at 0.67 mg/100g, followed by Aleksandrouli at 0.57 mg/100g, while Cabernet Sauvignon showed 0.40 mg/100g [7]. These variations reflect genetic differences in stilbene biosynthetic capacity among cultivars [7].

Ultra-High Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (UHPLC-DAD-MS/MS) provides enhanced resolution and sensitivity for epsilon-viniferin analysis [12]. Studies comparing eight major Vitis vinifera cultivars and six rootstocks using this methodology have revealed significant variation in stilbene profiles among different plant materials [12]. The technique enables simultaneous quantification of multiple stilbene compounds, providing comprehensive metabolic profiles [12].

HPLC-Fluorescence Detection (HPLC-FLD) methodologies have proven particularly effective for epsilon-viniferin analysis in woody tissues [6]. Comparative analysis of nine grapevine organs using HPLC-FLD revealed the widest concentration range ever reported for natural epsilon-viniferin sources [6]. Winter buds showed the maximum concentration at 2265 mg/kg dry weight, while seeds contained the minimum at 3.15 mg/kg dry weight [6]. This 720-fold concentration difference demonstrates the extreme tissue specificity of epsilon-viniferin accumulation [6].

Liquid Chromatography-Mass Spectrometry (LC-MS) approaches provide structural confirmation alongside quantitative data [10]. Studies examining the influence of sample preparation on stilbene content in grapevine canes have utilized LC-MS to verify compound identity while measuring concentrations [10]. The methodology has revealed that sample drying conditions significantly affect quantitative results, with room temperature drying yielding higher epsilon-viniferin concentrations compared to lyophilization [10].

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary quantitative technique, particularly for structural confirmation of isolated compounds [1]. Studies on Paeonia suffruticosa seeds have employed both 1D and 2D NMR techniques to quantify epsilon-viniferin alongside other oligostilbenes [1]. While less sensitive than chromatographic methods, NMR provides unambiguous structural identification [1].

Quantitative metabolic profiling using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has enabled genome-wide association studies linking epsilon-viniferin concentrations to genetic markers [13]. Analysis of grapevine stem metabolites has identified quantitative trait loci associated with stilbene production, providing insights into the genetic basis of epsilon-viniferin accumulation [13].

Chiral analysis methodologies have emerged as crucial tools for distinguishing between epsilon-viniferin enantiomers [14]. Studies using preparative HPLC and chiral HPLC have determined enantiomeric ratios in 22 different grapevine cultivars, revealing cultivar-specific patterns in stereoisomer production [14]. These analyses provide chemical markers for cultivar identification and insights into biosynthetic mechanisms [14].

Environmental factors significantly influence quantitative epsilon-viniferin profiles [11] [8]. UV radiation studies have demonstrated up to 10-fold increases in epsilon-viniferin concentrations following controlled exposure [8]. Temperature, humidity, and seasonal variations all contribute to quantitative fluctuations in natural epsilon-viniferin levels [11].

Environmental Factors Affecting Biosynthesis

The biosynthesis of (+)-cis-epsilon-Viniferin demonstrates remarkable sensitivity to environmental conditions, with multiple abiotic and biotic factors influencing both the rate of synthesis and the final accumulation levels in plant tissues [15] [16] [17] [8]. Understanding these environmental influences is crucial for optimizing natural production and developing biotechnological approaches for compound enhancement.

Ultraviolet radiation represents one of the most potent environmental stimuli for epsilon-viniferin biosynthesis [15] [8]. UV-C radiation exposure results in dramatic increases in stilbene synthesis, with maximum production typically occurring 48 hours post-exposure [8]. Studies on grapevine leaves and berries have demonstrated that 10-15 minute UV-C treatments can increase epsilon-viniferin concentrations by several orders of magnitude [8]. The mechanistic basis for this response involves the upregulation of stilbene synthase gene expression and the activation of phenylpropanoid pathway enzymes [15]. Solar radiation variables, particularly global and erythematic UV radiation, show positive correlations with stilbene accumulation in field conditions [16] [17]. Daily UV radiation doses during critical development periods, particularly the five to ten days before veraison and harvest, most strongly influence epsilon-viniferin concentrations [16].

Temperature effects on epsilon-viniferin biosynthesis show complex, period-dependent patterns [18] [16]. While temperature alone shows moderate direct effects on stilbene synthesis, the interaction between temperature and radiation variables during the veraison-to-harvest period significantly influences final concentrations [16]. Degree-day accumulations and temperature fluctuations during berry development correlate with epsilon-viniferin levels, though these effects are often confounded with concurrent radiation and water availability changes [16].

Mechanical wounding and physical stress trigger rapid epsilon-viniferin synthesis as part of plant defense responses [15] [9]. Wounding stress, including stem pruning, cutting, and physical damage, induces transient expression of stilbene synthase genes followed by rapid stilbene accumulation [15]. The response timing varies with tissue type and stress severity, with peak production typically occurring 24-72 hours post-wounding [9]. Grafting procedures, which combine wounding with physiological stress, result in tissue-specific stilbene accumulation patterns that reflect the plant's wound healing and defense responses [9].

Light exposure conditions profoundly influence epsilon-viniferin synthesis [15]. Controlled studies comparing light-exposed and dark-maintained cell cultures have demonstrated that light conditions substantially increase stilbene content [15]. White LED light significantly induces stilbene accumulation by upregulating the expression of genes and enzymes involved in the stilbene biosynthetic pathway [15]. The light effect appears to operate through both direct photochemical mechanisms and indirect effects on general plant metabolism [15].

Biotic stress factors, particularly fungal and bacterial infections, strongly stimulate epsilon-viniferin biosynthesis as part of phytoalexin defense responses [4] [15]. Infection with pathogens such as Plasmopara viticola (downy mildew) triggers substantial stilbene accumulation within six days of infection [4]. The response involves the coordinated upregulation of multiple stilbene synthase genes and the activation of supporting metabolic pathways [15]. Different pathogen types elicit varying response patterns, suggesting specificity in the plant's chemical defense mechanisms [15].

Water stress and drought conditions influence epsilon-viniferin synthesis through multiple mechanisms [15] [16]. Moderate water stress can enhance stilbene accumulation by concentrating metabolites and stimulating defense pathway activation [15]. However, severe drought stress may inhibit synthesis by limiting overall metabolic activity [15]. The timing and severity of water stress relative to plant developmental stages critically determine the final impact on epsilon-viniferin concentrations [16].

Soil conditions and mineral nutrition affect epsilon-viniferin biosynthesis through their influence on plant health and stress tolerance [15]. Nutrient deficiencies, particularly nitrogen and phosphorus limitations, can enhance stilbene synthesis by redirecting carbon flow toward secondary metabolite production [15]. Conversely, optimal nutrition may reduce stress-induced stilbene synthesis while supporting overall plant vigor [15].

Ozone exposure and air pollution represent emerging environmental factors affecting stilbene biosynthesis [15]. Controlled ozone fumigation studies have demonstrated enhanced stilbene synthase transcript levels in response to oxidative stress [15]. The mechanism involves the activation of stress-responsive signaling pathways that coordinate antioxidant defense responses [15].

Seasonal variations integrate multiple environmental factors to create complex temporal patterns in epsilon-viniferin biosynthesis [11] [6]. Spring growth periods show increased synthesis in actively growing tissues, while autumn senescence triggers stilbene accumulation in storage tissues [6]. Winter dormancy periods maintain high concentrations in protective tissues such as buds and bark [6].

Post-harvest environmental conditions continue to influence epsilon-viniferin concentrations [11] [10]. Sample preparation methods, particularly drying conditions, significantly affect final stilbene content [10]. Room temperature drying enables continued biosynthetic activity, resulting in higher epsilon-viniferin concentrations compared to rapid freezing or lyophilization [10].

Chemotaxonomic Significance

The distribution pattern of (+)-cis-epsilon-Viniferin across plant taxa provides valuable insights into evolutionary relationships and biosynthetic pathway evolution, establishing this compound as a significant chemotaxonomic marker [4] [19] [20] [14] [21]. The phylogenetic distribution of epsilon-viniferin-producing species reveals both convergent evolution of stilbene biosynthetic pathways and family-specific specializations in compound accumulation.

The Vitaceae family represents the most prominent epsilon-viniferin-producing lineage, with the genus Vitis serving as the archetypal example of stilbene diversity and abundance [3] [4] [22]. The family's specialization in stilbene production correlates with their ecological adaptation to temperate climates and their evolutionary history of pathogen pressure [20]. Genome-wide analysis of stilbene synthase gene families in Vitis vinifera has revealed an unusually large complement of 33 functional stilbene synthase genes, representing the most extensive stilbene biosynthetic capacity documented in any plant species [20] [23]. This genetic expansion reflects the evolutionary importance of stilbene-based chemical defense in grapevine lineages [23].

The phylogenetic analysis of stilbene synthase evolution within Vitaceae demonstrates that these enzymes evolved from chalcone synthases through gene duplication and functional divergence [20] [23]. The presence of multiple stilbene synthase gene clusters on different chromosomes suggests ancient duplication events followed by subfunctionalization [23]. The three major stilbene synthase groups (A, B, and C) identified in grapevine show differential expression patterns and stress responses, indicating evolutionary specialization for different environmental challenges [20].

Chemotaxonomic analysis using epsilon-viniferin enantiomeric ratios has emerged as a powerful tool for cultivar identification within Vitaceae [14]. Studies analyzing 22 grapevine cultivars have demonstrated that the relative abundance of (+)-epsilon-viniferin and (-)-epsilon-viniferin enantiomers provides distinctive chemical fingerprints for each variety [14]. This enantiomeric excess pattern reflects genetic differences in the stereospecificity of biosynthetic enzymes, providing insights into evolutionary relationships among cultivars [14].

The Dipterocarpaceae family represents a second major epsilon-viniferin-producing lineage, with genera such as Cotylelobium, Dryobalanops, and Shorea showing substantial stilbene accumulation [2] [24] [21]. The family's distribution across Southeast Asian tropical forests correlates with their stilbene chemistry, suggesting adaptation to specific pathogen pressures and environmental stresses characteristic of these ecosystems [2]. The presence of alpha-viniferin trimers alongside epsilon-viniferin dimers in multiple Shorea species indicates sophisticated oligomerization capabilities within this family [21].

Chemotaxonomic studies of Dipterocarpaceae have revealed that oligostilbene profiles can distinguish between closely related species [21]. The isolation of alpha-viniferin from Shorea ovalis, alongside its presence in other Shorea species, suggests that oligomeric stilbene production represents a family-level characteristic that can be used for taxonomic classification [21]. The consistent presence of specific stilbene oligomers across the genus supports their use as chemotaxonomic markers [21].

The Paeoniaceae family demonstrates a distinct pattern of epsilon-viniferin accumulation, with species such as Paeonia suffruticosa, Paeonia lactiflora, and Paeonia ostii showing significant stilbene content in seed tissues [1] [25]. The family's specialization in seed-localized stilbene accumulation differs from the vegetative tissue focus seen in other epsilon-viniferin-producing families [1]. This pattern suggests a reproductive strategy involving chemical protection of developing seeds [1].

The chemotaxonomic significance of epsilon-viniferin extends beyond major producing families to include scattered occurrences in phylogenetically distant lineages [4] [19]. The presence of epsilon-viniferin in families such as Malvaceae (Bombax malabarica), Leguminosae, and Polygonaceae indicates convergent evolution of stilbene biosynthetic capabilities [4] [19]. These scattered distributions suggest that stilbene synthase evolution has occurred independently multiple times throughout plant evolutionary history [20].

The molecular evolution of stilbene synthase genes provides insights into the genetic basis of chemotaxonomic patterns [20] [26]. Comparative genomic studies have revealed that stilbene synthase genes typically exist as small families of two to five closely related paralogs in most stilbene-producing species [26]. The exceptional expansion of this gene family in grapevine (48 genes) represents a unique evolutionary event within plant stilbene biochemistry [26].

Phylogenetic analysis of stilbene synthase sequences across multiple plant families supports the hypothesis of convergent evolution rather than vertical inheritance [20] [26]. The clustering patterns of stilbene synthase genes reflect taxonomic relationships rather than functional similarities, indicating that stilbene biosynthetic capacity evolved independently in different lineages [26]. This pattern contrasts with chalcone synthase evolution, which shows more consistent phylogenetic structure [26].

The chemotaxonomic utility of epsilon-viniferin profiles extends to practical applications in plant breeding and variety authentication [14]. The development of molecular markers linked to stilbene production quantitative trait loci enables selection for enhanced epsilon-viniferin accumulation in breeding programs [13]. Genome-wide association studies have identified major quantitative trait loci on chromosome 18 associated with stilbene production, providing tools for marker-assisted selection [13].

Environmental influences on chemotaxonomic patterns highlight the plastic nature of epsilon-viniferin accumulation [16] [17]. While genetic factors establish baseline production capacity, environmental conditions significantly modulate actual accumulation patterns [16]. This plasticity suggests that chemotaxonomic applications must account for environmental variation when using epsilon-viniferin profiles for taxonomic purposes [17].

XLogP3

Wikipedia

Dates

Explore Compound Types